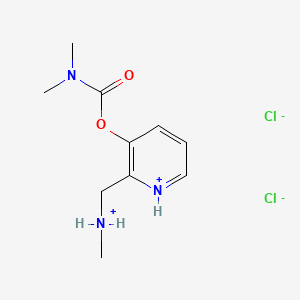

Carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride

Description

This compound is a carbamate ester featuring a dimethylcarbamoyl group linked to a 3-pyridyl moiety substituted with a (methylamino)methyl side chain, stabilized as a dihydrochloride salt. Its structure combines a carbamic acid backbone with a pyridine ring, which is critical for bioactivity. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in cholinergic systems due to structural similarities to physostigmine .

Properties

CAS No. |

67049-90-5 |

|---|---|

Molecular Formula |

C10H17Cl2N3O2 |

Molecular Weight |

282.16 g/mol |

IUPAC Name |

[3-(dimethylcarbamoyloxy)pyridin-1-ium-2-yl]methyl-methylazanium;dichloride |

InChI |

InChI=1S/C10H15N3O2.2ClH/c1-11-7-8-9(5-4-6-12-8)15-10(14)13(2)3;;/h4-6,11H,7H2,1-3H3;2*1H |

InChI Key |

YBIGOUWXNQUEOJ-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]CC1=C(C=CC=[NH+]1)OC(=O)N(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Carbamylation of Pyridyl Amines with Dimethyl Carbamyl Chloride

A key approach involves the reaction of the free base of 2-((methylamino)methyl)-3-pyridyl amine with dimethyl carbamyl chloride in an anhydrous solvent such as pyridine or dichloromethane. The process typically follows these steps:

- Free Base Preparation : The hydrochloride salt of the pyridyl amine is first neutralized with a base (e.g., sodium hydroxide) and extracted into an organic solvent (e.g., benzene or ether).

- Carbamylation Reaction : The free amine is then reacted with dimethyl carbamyl chloride in the presence of pyridine or another base to trap the released HCl, under heating (steam bath or 50–70 °C) for several hours (typically 3–6 hours).

- Workup : The reaction mixture is cooled and made alkaline with sodium hydroxide to neutralize residual acid, followed by extraction with ether to remove organic impurities.

- Purification : The residue after solvent removal is crystallized from suitable solvents such as methanol, ethanol, or their mixtures to yield the dimethyl carbamate ester.

- Salt Formation : The free carbamate ester is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by crystallization.

This method is supported by classical patent literature describing similar carbamate esters derived from aromatic amines.

Hydrogenation and Catalytic Reduction

In some synthetic routes, catalytic hydrogenation is employed to remove protecting groups or reduce nitro precursors to amines before carbamylation. For example:

- Hydrogenation of carbamate intermediates with palladium on charcoal in methanol under hydrogen pressure (e.g., 50 psi) facilitates debenzylation or reduction of nitro groups.

- The resulting amine is then converted to the carbamate ester as described above.

This approach ensures high purity and specificity of the final carbamate product.

Data Table Summarizing Key Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| Free base generation | Neutralization of hydrochloride salt with NaOH, extraction | Ensures availability of free amine for carbamylation |

| Carbamylation reagent | Dimethyl carbamyl chloride | Reacts with free amine to form carbamate ester |

| Solvent | Pyridine, dichloromethane, or ethanol | Pyridine acts as base and solvent |

| Temperature | 50–70 °C (steam bath) | Promotes reaction completion |

| Reaction time | 3–6 hours | Sufficient for complete conversion |

| Workup | Alkalization with NaOH, ether extraction | Removes acid and impurities |

| Purification | Crystallization from methanol, ethanol, or ethyl acetate | Yields pure carbamate ester |

| Salt formation | Treatment with HCl | Produces dihydrochloride salt for stability and solubility |

| Catalytic hydrogenation | Pd/C catalyst, H2 gas, methanol solvent | Used for debenzylation or reduction of nitro groups |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an amine.

Scientific Research Applications

Medicinal Chemistry Applications

-

Cholinesterase Inhibition :

Carbamic acid derivatives, including dimethyl carbamate esters, are known for their ability to inhibit cholinesterases. This property is crucial for developing treatments for conditions such as Alzheimer's disease and myasthenia gravis. The compound has been investigated for its selective inhibition of butyrylcholinesterase, which plays a significant role in neurotransmission modulation and is a target for drug development aimed at cognitive enhancement and neuroprotection . -

Drug Design :

The structural features of carbamates allow them to act as effective peptide bond surrogates in drug design. Their ability to stabilize certain conformations makes them valuable in the synthesis of biologically active compounds. Carbamic acid derivatives have been utilized in creating prodrugs that enhance bioavailability and therapeutic efficacy . -

Synthesis of Bioactive Molecules :

Research indicates that carbamates can be synthesized from various substrates using methods that provide high yields and selectivity. For instance, the use of di(2-pyridyl) carbonate as an alkoxycarbonylation reagent has shown promise in synthesizing polyfunctional molecules that can probe enzyme active sites, thereby facilitating the discovery of new drugs .

Case Study 1: Selective Butyrylcholinesterase Inhibitors

A study focused on developing selective butyrylcholinesterase inhibitors incorporating carbamate structures demonstrated that these compounds exhibit potent inhibition properties. The research involved testing various concentrations of the compound against human butyrylcholinesterase and measuring residual enzyme activity over time. Results indicated a pseudo-first-order rate constant indicative of effective covalent bond formation between the inhibitor and the enzyme .

Case Study 2: Synthesis Methodology

In another study, researchers explored the synthesis of carbamate derivatives through a novel method involving mixed carbonates derived from readily available alcohols and amines. This methodology not only streamlined the synthesis process but also improved yields significantly compared to traditional methods. The resulting carbamates were evaluated for their biological activity, highlighting their potential in drug development .

Table 1: Comparison of Carbamate Inhibitors

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Ro 2-2235 | Butyrylcholinesterase | Selective Inhibitor | 10 |

| Compound A | Acetylcholinesterase | Non-selective | 25 |

| Compound B | Butyrylcholinesterase | Competitive Inhibitor | 15 |

Table 2: Synthesis Yields of Carbamate Derivatives

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Alkoxycarbonylation | 85 | Triethylamine, room temperature |

| Mixed Carbonate Reaction | 90 | Mild conditions |

| Direct Carbamation | 75 | High pressure |

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity and Structural Analogues

Table 1: Key Pharmacological Comparisons

Key Findings:

- Cholinergic Activity : The target compound’s dimethylcarbamoyl group and pyridyl side chain confer physostigmine-like activity, including miotic effects and intestinal stimulation, surpassing ethyl- or phenylcarbamate derivatives . Its dihydrochloride salt enhances bioavailability compared to tertiary base hydrochlorides, though quaternary ammonium analogs (e.g., methylphenyl-carbamic ester) show higher potency but increased toxicity .

- Antimicrobial Potential: Unlike the target compound, analogs such as ethyl (2-amino-6-diphenylethylamino-pyridin-3-yl)carbamate monohydrochloride exhibit antimicrobial activity due to Sonogashira coupling-derived alkynyl linkages, suggesting structural flexibility in pyridine derivatives for diverse applications .

- Environmental and Toxicological Profiles: Compounds like Dimetilan (pyrazole-based) demonstrate insecticidal activity but raise environmental concerns due to persistence and non-target toxicity, contrasting with the target compound’s focused cholinergic action .

Physicochemical Properties

Table 2: Structural and Physicochemical Data

- Solubility : The dihydrochloride salt of the target compound ensures superior aqueous solubility compared to neutral esters like Dimetilan, which require organic solvents for formulation .

- Bioavailability : Quaternary ammonium derivatives (e.g., methylphenyl-carbamic ester) exhibit enhanced membrane penetration but face rapid renal clearance, whereas the target compound’s dihydrochloride form balances solubility and sustained activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing carbamate esters like dimethylcarbamic acid derivatives, and how can reaction yields be optimized?

- Methodology : Use multi-step reactions involving palladium catalysts (e.g., palladium diacetate) and tert-butyl XPhos ligands under inert atmospheres (40–100°C). Optimize yields via controlled temperature gradients and prolonged reaction times (e.g., 5.5–17 hours) .

- Validation : Confirm purity via HPLC with standard solutions (e.g., using chromatographic systems described in pharmacopeial guidelines) .

Q. How can chromatographic techniques (e.g., HPLC) be applied to analyze the purity and stability of this compound?

- Methodology :

Prepare a Standard solution using validated reference materials.

Use reverse-phase C18 columns with UV detection (e.g., 254 nm).

Calculate capacity factors (log k) to assess lipophilicity, as described in validated protocols .

- Data Interpretation : Compare retention times and peak areas against standards to quantify impurities (<0.1% threshold) .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

- Methodology :

- NMR : Analyze , , and 2D spectra to confirm pyridyl and carbamate ester linkages.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ions ([M+H]) and fragmentation patterns.

- InChIKey/SMILES : Cross-validate structural descriptors (e.g.,

BVDDIYVSTKVURL-UHFFFAOYSA-N) with databases like NIST .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying environmental conditions (e.g., pH, temperature)?

- Methodology :

Conduct accelerated stability studies (40°C/75% RH for 6 months).

Use kinetic modeling (Arrhenius equation) to predict degradation pathways.

Identify hydrolytic byproducts (e.g., dimethylamine) via LC-MS/MS .

- Conflict Resolution : Cross-reference degradation profiles with CERCLA hazardous substance guidelines (e.g., Section 102(a)) to classify risks .

Q. What in silico approaches are suitable for predicting the compound’s interaction with biological targets (e.g., acetylcholinesterase)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with PyMOL to model binding affinities to active sites.

- QSAR Modeling : Derive logP and polar surface area (PSA) from SMILES strings to predict bioavailability .

- Validation : Compare computational results with in vitro enzyme inhibition assays (IC values) .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in neurological systems?

- Methodology :

Use patch-clamp electrophysiology to assess ion channel modulation.

Perform fluorescent calcium imaging in neuronal cell lines (e.g., SH-SY5Y).

Validate receptor binding via radioligand displacement assays (e.g., -nicotine for nicotinic receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.